molecular formula C8H10Cl2N2O B11817462 2-(2-chlorophenyl)-N'-hydroxyethanimidamide;hydrochloride

2-(2-chlorophenyl)-N'-hydroxyethanimidamide;hydrochloride

Cat. No.: B11817462
M. Wt: 221.08 g/mol
InChI Key: QOGKHBFDYOJPLT-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N’-hydroxyethanimidamide;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group and a hydroxyethanimidamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N’-hydroxyethanimidamide;hydrochloride typically involves the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the conversion of the starting materials into the target compound.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chlorophenyl)-N’-hydroxyethanimidamide;hydrochloride can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N’-hydroxyethanimidamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-chlorophenyl)-N’-hydroxyethanimidamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N’-hydroxyethanimidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(2-chlorophenyl)-N’-hydroxyethanimidamide;hydrochloride can be compared with other similar compounds, such as:

    2-chlorophenylacetic acid: Another chlorophenyl derivative with different functional groups and applications.

    2-chlorophenylhydrazine hydrochloride: A compound with similar structural features but different reactivity and applications.

Properties

Molecular Formula

C8H10Cl2N2O

Molecular Weight

221.08 g/mol

IUPAC Name

2-(2-chlorophenyl)-N'-hydroxyethanimidamide;hydrochloride

InChI

InChI=1S/C8H9ClN2O.ClH/c9-7-4-2-1-3-6(7)5-8(10)11-12;/h1-4,12H,5H2,(H2,10,11);1H

InChI Key

QOGKHBFDYOJPLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=NO)N)Cl.Cl

Origin of Product

United States

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